2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile
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Description
2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C21H14F3N3O3S and its molecular weight is 445.42. The purity is usually 95%.
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Scientific Research Applications
GABA(A) Receptor Subtype Selectivity
Compounds with structural features similar to the one you've inquired about might be of interest in research related to selective activation of GABA(A) receptor subtypes. For instance, TPA023B, a compound that activates alpha2, alpha3, and alpha5 GABA(A) receptor subtypes without affecting the alpha1 subtype, has been studied for its pharmacological characteristics and dynamic receptor occupancy in the human brain using positron emission tomography (PET) (Laere et al., 2008). This area of research is significant for the development of anxiolytic and sedative drugs with potentially fewer side effects than traditional benzodiazepines.
Cardiotonic Agents
Research into compounds that can act as cardiotonic agents by increasing cardiac contractility and influencing hemodynamics represents another potential application. Studies on AR-L 115 BS, a cardiotonic agent, have demonstrated its ability to favorably influence hemodynamics and cardiac function without worsening exercise tolerance in patients with coronary heart disease and angina pectoris (Pozenel, 1981). The structural features of the compound might provide insights into the design of new cardiotonic drugs.
Properties
IUPAC Name |
2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3S/c22-21(23,24)15-3-1-2-14(8-15)11-31-20-26-16(19(28)27(20)7-6-25)9-13-4-5-17-18(10-13)30-12-29-17/h1-5,8-10H,7,11-12H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJRGMXHRRNLJS-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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